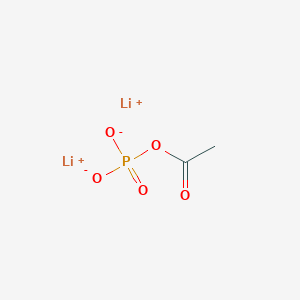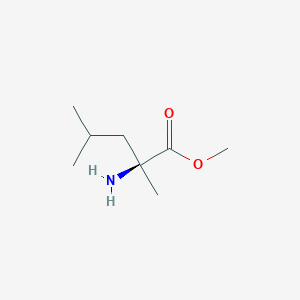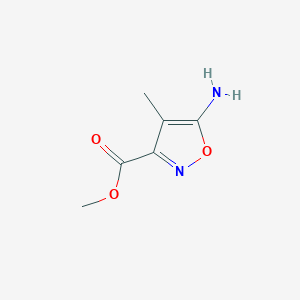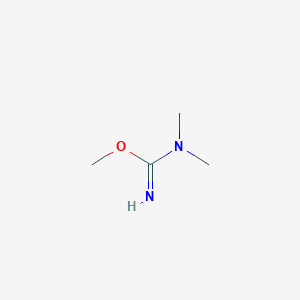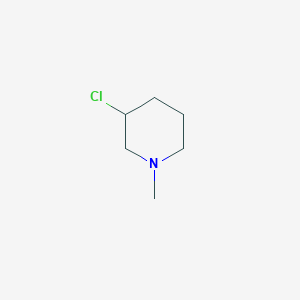
3-Chloro-1-methylpiperidine
説明
3-Chloro-1-methylpiperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methylpiperidine is C6H12ClN . The crystal structure of a similar compound, 4-chloro-1-methylpiperidin-1-ium chloride, has been studied . The N–C bond lengths span a range of 1.484(3)–1.498(3) Å with the shortest bond apparent to the exocyclic carbon atom . The C–Cl distance of 1.820(3) Å is in good agreement with the common values deposited with the Cambridge Structural Database .
科学的研究の応用
Nucleophilic Displacement Reactions
3-Chloro-1-methylpiperidine has been studied for its behavior in nucleophilic displacement reactions. Research by Hammer, Heller, and Craig (1972) in Tetrahedron demonstrated that 3-chloro-1-ethylpiperidine, a closely related compound, undergoes nucleophilic displacement reactions through a two-step, neighboring group participation mechanism. This leads to the formation of ambident bicyclic aziridinium ions, which then react with nucleophiles to yield pyrrolidine and piperidine isomers. This study underscores the compound's potential in synthetic and mechanistic organic chemistry (Hammer, Heller, & Craig, 1972).
Structural and Thermal Characterization
The structural and thermal properties of compounds involving 1-methylpiperidine, which shares structural similarities with 3-Chloro-1-methylpiperidine, have been explored. Corradi, Cramarossa, and Saladini (1997) synthesized and investigated the structural and thermal characteristics of polymeric chlorocadmate(II) compounds with one-dimensional inorganic chain structures including 1-methylpiperidine cation. Their research in Inorganica Chimica Acta contributes to the understanding of the complex's crystal structure and thermal behavior (Corradi, Cramarossa, & Saladini, 1997).
Conformational Studies
Conformational analysis of derivatives of methylpiperidine, such as 4-hydroxy-1-methylpiperidine betaine, has been conducted. Dega-Szafran, Dulewicz, and Szafran (2006) in the Journal of Molecular Structure examined the conformations of various derivatives using NMR spectroscopy, providing insight into the stereochemistry and electronic properties of these molecules, which can be extrapolated to understand the behavior of 3-Chloro-1-methylpiperidine (Dega-Szafran, Dulewicz, & Szafran, 2006).
Molecular Structure Influenced by Halide Anions
The influence of halide anions on the molecular structure of compounds related to N-methylpiperidine, a structural analog of 3-Chloro-1-methylpiperidine, has been studied. Szafran et al. (2005) in the Journal of Molecular Structure explored how halide anions affect the molecular structure of bis(N-methylpiperidine betaine) monocation with short hydrogen bonds. This research provides valuable insights into how different anions can impact the molecular structure and properties of piperidine derivatives (Szafran et al., 2005).
Thermochemistry and Stability
The thermochemical properties and stability of methylpiperidines, closely related to 3-Chloro-1-methylpiperidine, have been investigated. Silva et al. (2006) in The Journal of Organic Chemistry determined the standard molar enthalpies of formation of various methylpiperidines. Their findings contribute to the understanding of the influence of methyl groups on the stability and conformational behavior of piperidine rings, which can be appliedto 3-Chloro-1-methylpiperidine as well (Silva et al., 2006).
Environmental Impact Studies
In the context of environmental chemistry, the study of chlorinated trace gases like methyl chloride, which shares some structural elements with 3-Chloro-1-methylpiperidine, provides insight into atmospheric processes. Xiao et al. (2009) in Atmospheric Chemistry and Physics discussed the significant contribution of methyl chloride to stratospheric ozone depletion and the uncertainties in estimating its source and sink magnitudes. This type of research can be related to understanding the environmental impact and behavior of 3-Chloro-1-methylpiperidine (Xiao et al., 2009).
Clathrate Hydrate Formers
In the study of clathrate hydrates, compounds like 1-methylpiperidine, a structural analog of 3-Chloro-1-methylpiperidine, have been identified as clathrate hydrate formers. Shin et al. (2011) in the Journal of Physical Chemistry C revealed that molecules like 1-methylpiperidine can form sH clathrate hydrates, which have potential applications in hydrate-based technologies. This research is indicative of the potential applications of 3-Chloro-1-methylpiperidine in similar fields (Shin et al., 2011).
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Chloro-1-methylpiperidine, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
3-chloro-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISITZDNUGPQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498707 | |
| Record name | 3-Chloro-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methylpiperidine | |
CAS RN |
22704-36-5 | |
| Record name | 3-Chloro-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)


